molecular formula C19H13N3O3 B582202 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253792-29-8

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B582202
M. Wt: 331.331
InChI Key: DQPHISPPAGSQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a type of aromatic compound . It has a molecular weight of 331.33 and a molecular formula of C19H13N3O3 .


Physical And Chemical Properties Analysis

The compound “1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” has a molecular weight of 331.33 and a molecular formula of C19H13N3O3 .

Scientific Research Applications

Synthesis and Biological Activity of Oxazines and Pyrimidines

Oxazines and pyrimidines, which share structural similarities with 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, are significant in the synthesis of various heterocyclic compounds. These molecules are central to the development of compounds with diverse biological activities. For example, 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, structurally related to oxazines, demonstrate a range of biological activities such as antibacterial, antituberculous, antimycotic, and anthelmintic activities, which can be modulated by structural alterations (Waisser & Kubicová, 1993).

Applications in Synthesis and Photophysical Properties

Research also highlights the synthetic utilities of compounds related to oxazines and pyrimidines in the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, suggesting their importance in medicinal chemistry and material sciences. For instance, a new 1,3-benzoxazine nuclei-based fluorescent system suggests the potential for developing novel fluorescent materials, highlighting the importance of oxazinic methylenes for photophysical properties (Ibrahim, 2011).

Importance in Medicinal Chemistry

The application of oxazine and pyrimidine derivatives extends into medicinal chemistry, where they serve as building blocks for the synthesis of compounds with significant therapeutic potential. For example, the synthesis and development of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones) using hybrid catalysts emphasize their critical role in the pharmaceutical industry, particularly for developing lead molecules with a wide range of applicability (Parmar, Vala, & Patel, 2023).

Safety And Hazards

When handling “1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-benzyl-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-15-11-20-16(14-9-5-2-6-10-14)21-17(15)22(19(24)25-18)12-13-7-3-1-4-8-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPHISPPAGSQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC(=NC=C3C(=O)OC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

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